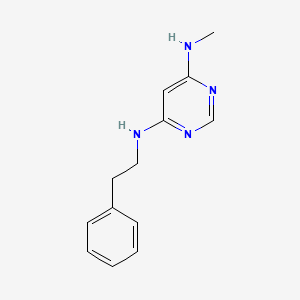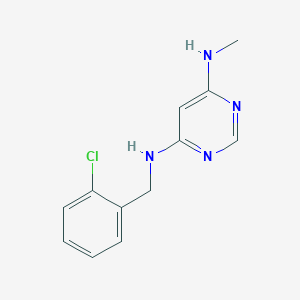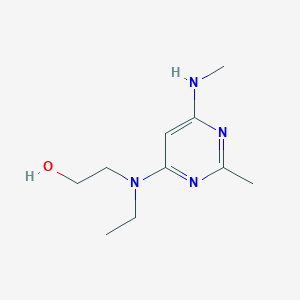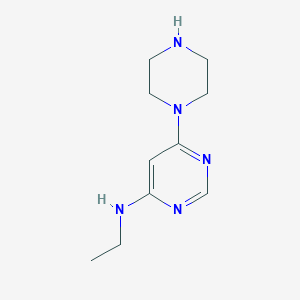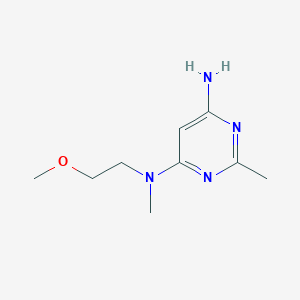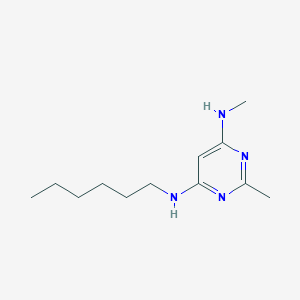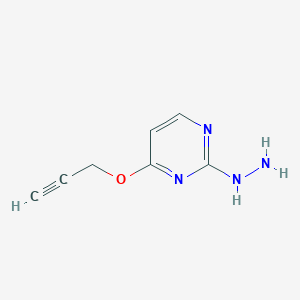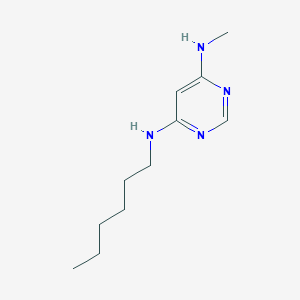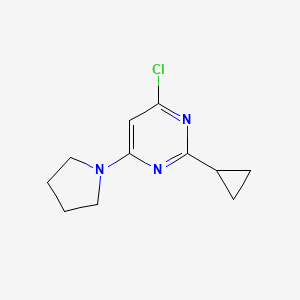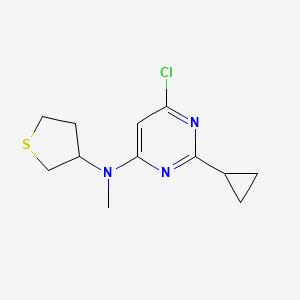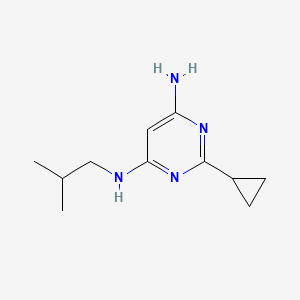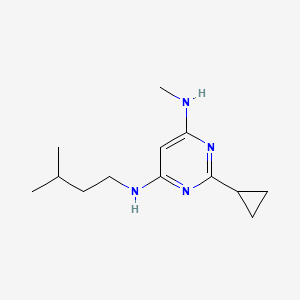
7-chloro-4-méthyl-2,3-dihydro-1H-indole-2,3-dione
Vue d'ensemble
Description
“7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been considered for many organic and pharmaceutical chemists . The synthesis of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” has been carried out from 2,3-dihydroindole .Molecular Structure Analysis
The molecular structure of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” include a molecular weight of 195.6 .Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole, y compris la 7-chloro-4-méthyl-2,3-dihydro-1H-indole-2,3-dione, ont été largement étudiés pour leur potentiel dans le traitement de divers types de cancer. Ces composés peuvent interférer avec la prolifération des cellules cancéreuses et peuvent induire l'apoptose. Leur rôle en biologie cellulaire et dans le traitement des cellules cancéreuses est d'un intérêt majeur .
Thérapie des infections microbiennes
Les propriétés antimicrobiennes des dérivés de l'indole en font des outils précieux dans le développement de nouvelles thérapies pour les infections bactériennes et virales. La recherche a montré que ces composés peuvent être efficaces contre une variété de microbes, contribuant à l'avancement des traitements des maladies infectieuses .
Troubles neurodégénératifs
Les indoles sont connus pour posséder des propriétés neuroprotectrices, qui peuvent être bénéfiques dans le traitement des troubles neurodégénératifs tels que la maladie d'Alzheimer. La capacité de ces composés à moduler les voies neurologiques offre une voie prometteuse pour des applications thérapeutiques .
Maladies cardiovasculaires
Certains dérivés de l'indole ont été identifiés comme des traitements potentiels pour les maladies cardiovasculaires. Ils peuvent exercer des effets sur la régulation de la pression artérielle et la gestion du rythme cardiaque, ce qui pourrait être exploité pour développer de nouveaux médicaments pour les affections cardiaques .
Synthèse de molécules complexes
La this compound sert de brique dans la synthèse de molécules organiques complexes. Sa réactivité permet la création de structures diverses, qui peuvent être utilisées dans diverses applications chimiques, notamment le développement de médicaments et la science des matériaux .
Inhibition enzymatique
Les dérivés de l'indole ont été évalués pour leur capacité à inhiber certaines enzymes, telles que la réductase aldose, qui est impliquée dans le développement de complications diabétiques. En modulant l'activité enzymatique, ces composés pourraient conduire à de nouveaux traitements pour le diabète et ses affections associées .
Safety and Hazards
The safety information for “7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
The primary targets of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione are COX-1 and COX-2 enzymes, as well as β-catenin . These targets play a crucial role in inflammation and cell proliferation processes.
Mode of Action
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes, and β-catenin . This interaction results in the reduction of inflammation and cell proliferation.
Biochemical Pathways
The compound 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione affects the cyclooxygenase pathway, which is involved in the production of prostaglandins, compounds that play a key role in inflammation. By inhibiting COX-1 and COX-2, the production of these prostaglandins is reduced . Additionally, by inhibiting β-catenin, the compound affects the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione’s action include reduced inflammation due to decreased prostaglandin production, and potentially reduced cell proliferation due to its effect on the Wnt signaling pathway .
Analyse Biochimique
Biochemical Properties
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific biological context.
Cellular Effects
The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and cancer . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, these compounds can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their activity can decrease over time due to degradation . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of viral replication or sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antiviral or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity or organ damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and duration of action. For example, the metabolism of indole derivatives can result in the formation of active metabolites that contribute to their biological effects.
Transport and Distribution
The transport and distribution of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biological effects. For instance, indole derivatives that accumulate in viral-infected cells can exhibit enhanced antiviral activity.
Subcellular Localization
The subcellular localization of 7-chloro-4-methyl-2,3-dihydro-1H-indole-2,3-dione can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within specific subcellular regions can influence its interactions with biomolecules and its overall biological activity. For example, indole derivatives that localize to the nucleus can modulate gene expression by interacting with nuclear receptors or transcription factors.
Propriétés
IUPAC Name |
7-chloro-4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUWWCOQJNSGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


